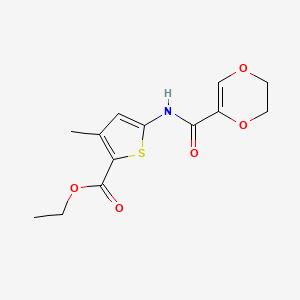

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-3-18-13(16)11-8(2)6-10(20-11)14-12(15)9-7-17-4-5-19-9/h6-7H,3-5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWFBYWZTMDBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=COCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity in Thiophene Functionalization

Achieving precise substitution patterns on the thiophene ring remains a persistent challenge. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) have shown promise in selectively introducing the carboxamido group at the 5-position.

Stability of the Dioxine Moiety

The 1,4-dioxine ring is prone to oxidative degradation under acidic conditions. Recent advances employ protective group strategies, such as temporary silylation of hydroxyl groups during coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for the synthesis of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound's ability to participate in these reactions makes it valuable for researchers aiming to develop new compounds with specific properties.

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of the Thiophene Ring : This foundational step is crucial for the compound's biological activity.

- Introduction of the Dioxine Moiety : This enhances reactivity and potential interactions with biological targets.

- Esterification Process : Finalizes the synthesis by yielding the target compound.

This compound has been investigated for its potential biological activities:

Anticancer Properties

Recent studies have highlighted its significant anticancer effects. For instance, research indicated that this compound exhibits an IC50 range of 23.2 to 49.9 μM against various cancer cell lines, demonstrating its ability to inhibit cell proliferation effectively. The mechanism of action involves inducing apoptosis and necrosis in cancer cells, specifically through cell cycle arrest at G2/M and S phases .

Anti-inflammatory Effects

In addition to its anticancer properties, there is ongoing research into its anti-inflammatory effects. The compound's interaction with specific molecular targets may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Industrial Applications

This compound is also explored for various industrial applications:

Catalyst Development

The compound can be utilized as a catalyst in chemical processes due to its ability to facilitate reactions while maintaining high selectivity and efficiency. Its unique structure allows for interactions that can enhance reaction rates in synthetic pathways.

Material Science

In material science, this compound is being investigated for its potential use in developing new materials with specific properties such as enhanced thermal stability or electrical conductivity. Its incorporation into polymer matrices could lead to innovative applications in electronics and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:

- Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate

- Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate

- Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

These compounds share similar structural features but differ in specific functional groups or substituents, which can influence their chemical properties and applications

Biological Activity

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : The initial step includes creating the thiophene structure which is crucial for the compound's biological activity.

- Introduction of the Dioxine Moiety : This step involves the incorporation of the dioxine functional group, which enhances the compound's reactivity and potential interactions with biological targets.

- Esterification Process : Finally, esterification is performed to yield the final product.

These steps require careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound has been shown to modulate various biological processes through:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : The compound could bind to receptors that regulate cellular functions, leading to therapeutic effects such as anti-inflammatory or anticancer properties .

Biological Activity and Research Findings

Recent studies have focused on the compound's potential therapeutic applications:

- Anticancer Activity : Preliminary research indicates that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, it has been shown to affect cell proliferation and survival in vitro .

- Anti-inflammatory Effects : The compound has also been investigated for its role in reducing inflammation markers in various models, suggesting a potential application in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability at micromolar concentrations (IC50 values ranging from 10 to 20 μM) across different cancer types. Mechanistic studies revealed that this effect was mediated through apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of this compound using a murine model of inflammation. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to controls. These findings suggest its potential use in managing inflammatory conditions .

Q & A

Q. What is a robust synthetic route for Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate, and what critical parameters influence yield?

A general procedure involves condensation of ethyl acetoacetate with sulfur and a nitrile/ester derivative (e.g., malononitrile or ethyl cyanoacetate) under reflux in ethanol, catalyzed by triethylamine. After 3–5 hours, the mixture is neutralized in an acidified ice-water bath, and the product is crystallized from ethanol. Key parameters include stoichiometric ratios, reflux duration, and crystallization solvent choice. For derivatives, diazonium salt coupling or acetylation steps may follow .

Q. What safety precautions are essential when handling this compound?

The compound is classified as a skin and eye irritant (Category 2/2A) and may cause respiratory toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, avoid dust formation, use absorbent materials, and dispose of waste according to hazardous chemical protocols. Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers confirm the molecular structure post-synthesis?

Combine high-resolution mass spectrometry (HR-MS) to verify the molecular ion peak (e.g., [M⁺] 475.0936) with elemental analysis (%C, %H, %N, %S) to validate empirical formulas. Discrepancies >0.3% between calculated and observed values warrant re-purification .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. For complex cases (e.g., twinning), employ the TwinRotMat option in SHELXL. Validate hydrogen bonding and torsional angles via ORTEP-3 for graphical representation. Contradictions in bond lengths may arise from poor data resolution; re-measure crystals at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. What strategies optimize regioselective functionalization at the thiophene ring?

Introduce electrophilic substituents via diazonium coupling (e.g., 4-chloroaniline derivatives) under cold (0–5°C), alkaline conditions. Catalysts like piperidine enhance selectivity for the 4-position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .

Q. How should researchers address contradictory spectroscopic data between synthetic batches?

Systematic analysis is required:

- Compare H/C NMR peaks for unexpected splitting (indicative of stereoisomers).

- Use HPLC (C18 column, acetonitrile/water gradient) to detect low-level impurities.

- Re-examine reaction conditions (e.g., moisture sensitivity of intermediates) that may lead to hydrolysis byproducts. Adjust inert atmosphere protocols or solvent drying (e.g., molecular sieves) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., carbonyl groups). Pair with Fukui indices to predict nucleophilic attack sites. Validate predictions experimentally via kinetic studies with varying nucleophiles (e.g., amines vs. thiols) .

Methodological Tables

Table 1: Key Synthetic Parameters for Derivatives

Table 2: Hazard Mitigation Measures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.